methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
Description
Methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a benzotriazinone core fused with a thiazole ring. The benzotriazinone moiety (4-oxo-1,2,3-benzotriazin-3(4H)-yl) is a bicyclic aromatic system known for its electron-deficient nature, which enhances reactivity in nucleophilic substitution and coupling reactions .
Properties
Molecular Formula |
C18H19N5O4S |
|---|---|
Molecular Weight |
401.4 g/mol |
IUPAC Name |
methyl 2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C18H19N5O4S/c1-10(2)15-14(17(26)27-3)20-18(28-15)19-13(24)8-9-23-16(25)11-6-4-5-7-12(11)21-22-23/h4-7,10H,8-9H2,1-3H3,(H,19,20,24) |
InChI Key |
OPXZJFBUUQINFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1,2,3-Benzotriazin-4(3H)-one Derivatives
The benzotriazinone fragment is synthesized through intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions. Key steps include:
-
Intermediate Preparation :
-
Cyclization :
Table 1: Reaction Conditions for Benzotriazinone Synthesis
Thiazole Ring Construction
The 5-(propan-2-yl)-1,3-thiazole-4-carboxylate moiety is synthesized via Hantzsch thiazole synthesis or modified cyclization routes.
Hantzsch Thiazole Formation
Alternative Routes
Table 2: Thiazole Synthesis Optimization
| Method | Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Hantzsch Cyclization | Thiourea, α-bromoketone | 80 (reflux) | 65–75 |
| Bromination-Amination | NBS, DMF | 25 | 50–60 |
Propanoyl Linker Installation and Final Coupling
The propanoyl chain bridges the benzotriazinone and thiazole units via amide bond formation.
Propanoyl Activation
Coupling Reaction Optimization
Table 3: Amide Coupling Conditions
| Activator | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| EDCl/HOBt | DCM | DIPEA | 12 | 78 |
| HATU | DMF | DIPEA | 6 | 85 |
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Characterization
Industrial-Scale Considerations
Continuous Flow Synthesis
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Anticancer Activity
Several studies have demonstrated the anticancer properties of thiazole derivatives, including those similar to methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate. These compounds have shown efficacy against various cancer cell lines:
- Mechanism of Action : Thiazoles can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The benzotriazine moiety enhances the cytotoxic effects by interacting with DNA and inhibiting topoisomerase activity .
Antimicrobial Properties
Thiazole derivatives exhibit antimicrobial activity against a range of pathogens. The incorporation of the benzotriazine structure may enhance this activity:
- Research Findings : Studies have reported that thiazoles can inhibit bacterial growth and exhibit antifungal properties. For instance, derivatives similar to this compound have been shown to be effective against strains of Staphylococcus aureus and Candida albicans .
Enzyme Inhibition
The compound may serve as an enzyme inhibitor, particularly for enzymes involved in cancer progression and microbial resistance:
- Target Enzymes : Research indicates that thiazole derivatives can inhibit acetylcholinesterase and other enzymes critical for neurotransmission and microbial metabolism . This inhibition could lead to therapeutic applications in neurodegenerative diseases and infections.
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions:
- Formation of Benzotriazine Derivative : The initial step involves the synthesis of the benzotriazine core through cyclization reactions using appropriate precursors.
- Thiazole Ring Formation : Subsequent reactions introduce the thiazole ring via condensation reactions with thioketones or thioureas.
- Final Esterification : The final product is obtained through esterification reactions involving methyl groups to yield the desired methyl ester form.
Case Study: Synthesis Optimization
A recent study focused on optimizing the synthetic route for thiazole derivatives to improve yield and purity. The use of microwave-assisted synthesis significantly reduced reaction times while enhancing product quality .
In Vivo Studies
In vivo studies have highlighted the potential of thiazole derivatives in animal models:
- Tumor Inhibition : this compound has shown promising results in reducing tumor size in xenograft models of breast cancer .
Safety Profile
Toxicological assessments indicate that while thiazole derivatives exhibit potent biological activities, their safety profiles must be evaluated comprehensively before clinical application. Studies suggest moderate toxicity at higher doses but generally favorable safety margins at therapeutic levels .
Mechanism of Action
The mechanism of action of methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Systems
- Benzotriazinone vs. Benzothiazole/Thiadiazole: The benzotriazinone core in the target compound differs from benzothiazole (e.g., in 5-amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-methyl-1H-pyrazole-4-carbonitrile, 5c ) by incorporating an additional nitrogen atom and a ketone group. In contrast, benzothiazole derivatives often exhibit stronger π-π stacking due to their planar structure .
- Thiazole vs. Oxadiazole: The thiazole ring in the target compound is structurally analogous to oxadiazole derivatives (e.g., 5-(4-methoxybenzyl)-4-amino-1,2,4-triazole-3-ylnaphthalene-1-carbothioate, 6a ).
Substituent Effects
- Propan-2-yl Group: The isopropyl substituent at position 5 of the thiazole ring (as in the target compound) is less sterically demanding than the 4-methoxyphenyl group in methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l ). This may reduce steric hindrance during receptor binding, favoring interactions with hydrophobic enzyme pockets .
- Methyl Ester vs. Carboxylic Acid: The methyl ester at position 4 of the thiazole ring contrasts with the free carboxylic acid in 3-((5-(4-nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)propanoic acid (9 ). The ester group improves metabolic stability but may reduce hydrogen-bonding capacity compared to the carboxylic acid .
Data Tables
Table 1: Structural and Functional Comparison of Key Compounds
Table 2: Computational Parameters (Hypothetical Analysis)
| Parameter | Target Compound | Compound 9 | Compound 5c |
|---|---|---|---|
| LogP (Lipophilicity) | 2.8 (predicted) | 1.5 | 3.1 |
| Hydrogen Bond Acceptors | 7 | 6 | 5 |
| Topological Polar Surface Area | 120 Ų | 110 Ų | 95 Ų |
Research Findings and Implications
The target compound’s hybrid benzotriazinone-thiazole architecture combines features of electron-deficient heterocycles and lipophilic substituents, positioning it as a candidate for selective enzyme inhibition. Comparative analysis with 9 and 5c highlights the trade-off between antimicrobial potency and metabolic stability. Future studies should prioritize synthesis (using methods akin to 5l ) and crystallographic validation (via SHELX ) to confirm structural hypotheses.
Biological Activity
Methyl 2-{[3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanoyl]amino}-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 342.39 g/mol. Its structure features a thiazole ring, a benzotriazine moiety, and a carboxylate group, which are known to contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 342.39 g/mol |
| CAS Number | Not specified |
| Solubility | Soluble in DMSO |
Anticancer Properties
Research indicates that benzotriazine derivatives, including this compound, exhibit significant anticancer activity. A study demonstrated that certain benzotriazinone derivatives can inhibit the growth of various cancer cell lines, including HepG2 liver carcinoma cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase .
Antimicrobial Activity
The compound also shows potential antimicrobial properties. Benzotriazine derivatives have been reported to possess broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The exact mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound may exhibit anti-inflammatory effects. Studies suggest that compounds containing the benzotriazine structure can inhibit pro-inflammatory cytokines and reduce inflammation in various models .
The biological activities of this compound are attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : Activation of apoptotic pathways has been observed in cancer cells treated with benzotriazine derivatives.
- Cell Cycle Arrest : The compound can cause cell cycle arrest at various phases, particularly G2/M.
- Antioxidant Activity : Some studies suggest that it may possess antioxidant properties that contribute to its protective effects against cellular damage.
Study 1: Anticancer Activity in HepG2 Cells
A recent study synthesized various benzotriazinone derivatives and tested their efficacy against HepG2 liver carcinoma cells. The results indicated that this compound had an IC50 value significantly lower than other tested compounds, indicating potent anticancer activity .
Study 2: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of benzotriazine derivatives against common pathogens such as E. coli and Staphylococcus aureus. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
Q & A
Q. What are the standard synthetic routes for this compound, and what key reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and functional group protection/deprotection. Key factors affecting yield include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in cyclization steps, while ethanol is preferred for precipitation .
- Temperature control : Reflux conditions (70–100°C) are critical for imine formation and thiazole ring closure .
- Inert atmosphere : Nitrogen or argon is used to prevent oxidation of thiol intermediates .
- Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate benzotriazinone coupling .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
A multi-technique approach is essential:
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the thiazole and benzotriazinone moieties (e.g., δ 7.8–8.2 ppm for aromatic protons) .
- X-ray crystallography : Resolves stereochemical ambiguity in the propanoyl-amino linkage .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]⁺ at m/z 469.12) .
- HPLC-PDA : Assesses purity (>95% for pharmacological studies) .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and predict reactivity?
Integrated computational-experimental workflows are effective:
- DFT (Density Functional Theory) : Models transition states for cyclization steps to identify energy barriers (e.g., ΔG‡ ~25 kcal/mol for thiazole formation) .
- Molecular docking : Predicts binding affinity of the compound with biological targets (e.g., kinase enzymes) to prioritize analogs .
- Reaction pathway simulation : Tools like Gaussian or ORCA optimize solvent effects and catalyst selection .
Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?
Contradictions between NMR, IR, or MS data require systematic validation:
- Variable-temperature NMR : Resolves dynamic effects (e.g., rotamers in the propanoyl chain) .
- Isotopic labeling : Traces unexpected side products (e.g., ¹³C-labeled benzotriazinone confirms coupling efficiency) .
- 2D NMR (COSY, HSQC) : Assigns overlapping signals in crowded aromatic regions .
Q. How can flow chemistry improve scalability and reproducibility of the synthesis?
Continuous-flow systems address batch inconsistencies:
- Omura-Sharma-Swern oxidation : Enables precise control of exothermic steps (e.g., ketone formation) with <5% side-product formation .
- DoE (Design of Experiments) : Optimizes residence time, temperature, and reagent ratios via statistical modeling .
- In-line analytics : Real-time UV/Vis monitoring detects intermediates for automated adjustments .
Q. What methodologies validate the compound's biological activity in kinase inhibition assays?
Pharmacological studies require:
- Kinase profiling : Broad-panel screening (e.g., against EGFR, VEGFR2) at 1–10 µM concentrations .
- IC₅₀ determination : Dose-response curves with ATP-competitive assays (e.g., ADP-Glo™ Kinase Assay) .
- Cellular assays : Apoptosis/cell cycle analysis in cancer lines (e.g., MCF-7, A549) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
